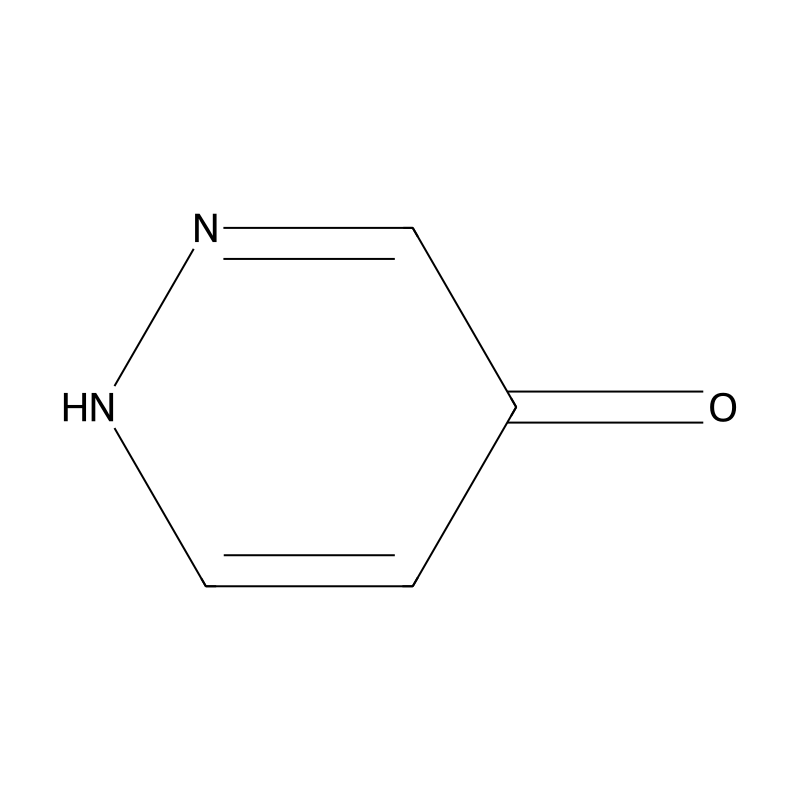

4-Hydroxypyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyridazine derivatives, including 4-Hydroxypyridazine, have been found to exhibit a wide range of pharmacological activities . They have been used in the development of various drugs .

- The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The pyridazine ring has been used in the discovery of drugs such as the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib .

- These drugs represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Pharmaceutical Research

Drug Discovery

Molecular Recognition

- Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .

- These compounds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

- Pyridazine-based compounds have also been found to have anti-hypertensive and anticancer properties .

- Different structures of pyridazinone have been utilized in various complex compounds, and these compounds exhibited diversified pharmacological activities .

- Various pyridazinone derivatives are well known as agrochemicals .

- The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Antimicrobial and Antidepressant Activities

Anti-hypertensive and Anticancer Activities

Agrochemical Applications

- Some 4-nitro and 4-amino, 5-acyl, 6-aryl-3(2H)-pyridazinones have been tested for anti-inflammatory activity .

- The 4-amino derivative was used orally and found to be a more potent anti-inflammatory agent than aspirin .

- Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs .

- This nucleus was found to be associated with a plethora of activities .

- Pyridazinone has also been used in agrochemicals .

- The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

- Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretic properties .

- Pyridazine-based compounds have also been found to have antiplatelet properties .

- Examples include the anti-platelet agent Zardaverine .

Anti-Inflammatory Activities

Cardiovascular Drugs

Agrochemicals

Antipyretics

Antiplatelet

Anticonvulsant

4-Hydroxypyridazine is a heterocyclic compound with the molecular formula and a molecular weight of 96.08 g/mol. It features a pyridazine ring with a hydroxyl group at the fourth position, which contributes to its unique chemical properties. The compound is known for its potential applications in pharmaceuticals and materials science due to its ability to participate in various

- Aromatic Nucleophilic Substitution: This reaction typically results in N-substitution, where nucleophiles can replace hydrogen atoms on the nitrogen atom of the pyridazine ring .

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions involving pyridinium-3-olates, which involve the addition at two ring atoms .

- Oxidation Reactions: The presence of the hydroxyl group allows for oxidation reactions, which may lead to the formation of various derivatives .

Research indicates that 4-hydroxypyridazine exhibits several biological activities:

- Antimicrobial Properties: Some studies have shown that derivatives of 4-hydroxypyridazine possess antimicrobial activity against various pathogens.

- Enzymatic Interactions: In microbial metabolism, 4-hydroxypyridazine can be catabolized by specific enzymes, such as flavin-dependent monooxygenases, leading to further biochemical transformations .

Several methods exist for synthesizing 4-hydroxypyridazine:

- Copper-Catalyzed Reactions: A common method involves using copper sulfate as a catalyst in methanol, where phenylboronic acid is reacted under specific conditions to yield 4-hydroxypyridazine .

- Multicomponent Reactions: Another approach includes utilizing multicomponent reactions involving alkoxyallenes, nitriles, and carboxylic acids, which can yield β-methoxy-β-ketoenamides that are precursors for 4-hydroxypyridazine derivatives .

4-Hydroxypyridazine has several notable applications:

- Pharmaceuticals: Its derivatives are investigated for potential use in developing new medications due to their biological activities.

- Material Science: The compound is explored for its properties in creating novel materials with specific functionalities.

Studies on the interactions of 4-hydroxypyridazine reveal its potential to interact with various biological systems:

- Microbial Metabolism: Research has shown that certain bacteria can metabolize 4-hydroxypyridazine through enzymatic pathways, leading to the formation of new metabolites .

- Reactivity with Nucleophiles: The compound's reactivity allows it to form complexes or adducts with various nucleophiles, which may enhance its utility in synthetic chemistry.

Several compounds share structural similarities with 4-hydroxypyridazine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | C5H5NO | Hydroxyl group at the second position; used in synthesis. |

| 3-Hydroxypyridine | C5H5NO | Hydroxyl group at the third position; exhibits different reactivity. |

| Pyridazinone | C4H4N2O | Contains a carbonyl group; used in pharmaceuticals. |

| 4-Hydroxyquinoline | C9H7NO | Contains a quinoline structure; known for biological activity. |

Uniqueness of 4-Hydroxypyridazine

The unique positioning of the hydroxyl group on the pyridazine ring allows for distinct reactivity patterns compared to its analogs. Its ability to undergo specific nucleophilic substitutions and participate in enzymatic reactions sets it apart from other similar compounds.

The quest to synthesize 4-hydroxypyridazine began in the 1950s alongside advancements in heterocyclic chemistry. Initial attempts focused on nucleophilic substitution of pyridazine precursors, but these methods faced two primary obstacles:

- Regioselectivity Control: Early syntheses using hydroxylation of pyridazine derivatives often yielded mixtures of 3- and 4-hydroxypyridazine isomers due to the compound’s symmetrical electronic structure.

- Oxidative Degradation: The electron-deficient pyridazine ring rendered the hydroxyl group prone to oxidation under standard reaction conditions, necessitating protective strategies.

A breakthrough came with the development of transition-metal-mediated hydroxylation. For example, palladium-catalyzed C–H activation enabled direct hydroxylation at the 4-position of pyridazine with 78% regioselectivity. This method, employing Pd(OAc)₂ and tert-butyl hydroperoxide (TBHP) as the oxidant, represented a paradigm shift in diazine functionalization (Table 1).

Table 1: Evolution of Synthetic Methods for 4-Hydroxypyridazine

Role in Nitrogen-Containing Heterocycle Research

4-Hydroxypyridazine serves as a versatile building block in three key domains:

A. Medicinal Chemistry

The compound’s ability to participate in hydrogen-bonding interactions makes it valuable in kinase inhibitor design. Derivatives bearing 4-hydroxypyridazine moieties exhibit enhanced binding affinity to ATP pockets, as demonstrated in cyclin-dependent kinase (CDK) inhibitors.

B. Materials Science

Functionalized 4-hydroxypyridazine derivatives act as ligands in luminescent europium(III) complexes. These materials show exceptional quantum yields (Φ = 0.42) due to efficient energy transfer from the ligand to the metal center.

C. Asymmetric CatalysisChiral 4-hydroxypyridazine-containing ligands enable enantioselective transformations. For instance, a ruthenium complex with a 4-hydroxypyridazine-phosphine ligand achieved 94% ee in ketone hydrogenation.

The enzymatic hydroxylation of nitrogen-containing heterocycles represents a critical step in microbial metabolism, particularly in soil environments where diverse bacterial communities have evolved sophisticated mechanisms to degrade complex organic compounds [1] [2]. The hydroxylation process involves the incorporation of molecular oxygen into the substrate molecule, typically facilitated by monooxygenase enzymes that require specific cofactors and electron donors [3].

In soil microbial communities, the primary enzymatic mechanism for hydroxylating pyridazine derivatives involves flavin adenine dinucleotide-dependent monooxygenases [1] [2]. These enzymes catalyze the regiospecific addition of hydroxyl groups to the heterocyclic ring structure, with the initial step requiring one molecule of molecular oxygen and one molecule of reduced nicotinamide adenine dinucleotide or its phosphate derivative [1] [4]. The reaction mechanism proceeds through the formation of a flavin-4a-hydroperoxide intermediate, which serves as the active oxygenating species [5] [6].

Table 1: Enzymatic Hydroxylation Mechanisms in Pyridazine-related Compounds

| Enzyme | Substrate | Product | Cofactor Requirements | Bacterial Source | Km Value (mM) |

|---|---|---|---|---|---|

| 4-Hydroxypyridine-3-hydroxylase | 4-Hydroxypyridine | Pyridine-3,4-diol | FAD, NADH/NADPH, O2 | Agrobacterium sp. | 0.5 (inhibited above) |

| KpiA (flavin-dependent monooxygenase) | 4-Hydroxypyridine | 3,4-Dihydroxypyridine | FAD, NADPH | Arthrobacter sp. IN13 | Not specified |

| PyrA (pyridine monooxygenase) | Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide | FAD/FMN, NADH/NADPH | Arthrobacter sp. 68b | Not specified |

| HpoBCDF (four-component dioxygenase) | 2-Hydroxypyridine | 3,6-Dihydroxy-1,2,3,6-tetrahydropyridin-2-one | NAD+, Fe2+ | Rhodococcus rhodochrous PY11 | Not specified |

| NicC (6-Hydroxynicotinate 3-monooxygenase) | 6-Hydroxynicotinic acid | 2,5-Dihydroxypyridine | FAD, NADH | Pseudomonas fluorescens | 0.047 |

The hydroxylation mechanism in Agrobacterium species demonstrates exceptional substrate specificity, with the enzyme exhibiting strong inhibition at substrate concentrations above 0.5 millimolar [1] [2]. The enzyme requires flavin adenine dinucleotide as a prosthetic group, and flavin mononucleotide or riboflavin cannot substitute for this cofactor requirement [1] [4]. The rate of anaerobic reduction of flavin adenine dinucleotide by reduced nicotinamide adenine dinucleotide is increased more than tenfold in the presence of the substrate, indicating a mechanism similar to other aromatic hydroxylases of the monooxygenase type [1] [2].

The soil microbial hydroxylation process involves a complex interplay between the enzyme active site and the cofactor system [6] [7]. The catalytic mechanism begins with the reduction of flavin adenine dinucleotide to its reduced form through hydride transfer from reduced nicotinamide adenine dinucleotide [8] [9]. The reduced flavin then reacts with molecular oxygen to form the 4a-hydroperoxyflavin intermediate, which serves as the immediate oxygenating species [10] [5]. This intermediate subsequently transfers one oxygen atom to the substrate while retaining the second oxygen atom as water [6] [7].

Research findings indicate that the enzyme exhibits a pronounced pH dependence, with an inflection at pH 8.4 in the Michaelis-Menten constant versus pH plot [1] [4]. This characteristic, combined with strong inhibition by para-chloromercuribenzoate, suggests a critical role for thiol groups in substrate binding [1] [2]. The enzyme demonstrates remarkable specificity for its heterocyclic substrate while maintaining the ability to utilize either reduced nicotinamide adenine dinucleotide or its phosphate derivative as electron donors [1] [4].

Catabolic Gene Clusters in 4-Hydroxypyridazine-Degrading Bacteria

The genetic organization of catabolic pathways in bacteria capable of degrading 4-hydroxypyridazine and related compounds involves highly organized gene clusters that encode the complete enzymatic machinery necessary for substrate utilization [3] [11]. These gene clusters represent evolutionary adaptations that allow bacteria to exploit nitrogen-containing heterocycles as carbon and energy sources [12] [13].

The kpi gene cluster in Arthrobacter species represents a comprehensive example of the genetic organization required for 4-hydroxypyridine catabolism [3] [11]. This cluster consists of sixteen open reading frames, with the three major components being kpiA, kpiB, and kpiC, which encode the primary catabolic enzymes [11]. The kpiA gene encodes a flavin-dependent monooxygenase responsible for the initial hydroxylation step, while kpiC encodes a novel extradiol dioxygenase belonging to the amidohydrolase family [11]. The kpiB gene product functions as a hydrolase that converts the ring-opening intermediate to the next metabolite in the pathway [11].

Table 2: Catabolic Gene Clusters in Pyridazine-Degrading Bacteria

| Gene Cluster | Genes | Target Compound | Location | Bacterial Host | Key Functions |

|---|---|---|---|---|---|

| kpi locus | kpiA, kpiB, kpiC, kpiD (16 ORFs total) | 4-Hydroxypyridine | Chromosomal contig | Arthrobacter sp. IN13 | Hydroxylation, ring opening, hydrolysis |

| pyr cluster | pyrA, pyrB, pyrC, pyrD, pyrE | Pyridine | Catabolic plasmid p2MP | Arthrobacter sp. 68b | Ring cleavage, dehydrogenation, hydrolysis |

| hpo cluster | hpoBCDF, hpoE, hpoH, hpoI | 2-Hydroxypyridine | Chromosomal | Rhodococcus rhodochrous PY11 | Hydroxylation, oxidation, ring opening |

| pbd cluster | pbdA, pbdB, pbdC, pbdD | Pyrrole/Pyridine | Chromosomal | Rhodococcus ruber A5 | Ring cleavage, oxidation |

The pyr gene cluster in Arthrobacter species strain 68b demonstrates a unique organizational structure located on a catabolic plasmid designated p2MP [14] [12]. This plasmid-borne arrangement allows for horizontal gene transfer and rapid dissemination of catabolic capabilities among bacterial populations [14] [13]. The cluster contains five essential genes: pyrA encoding the monooxygenase component, pyrE encoding the flavin reductase, pyrB encoding a dehydrogenase, pyrC encoding an amidohydrolase, and pyrD encoding a succinate semialdehyde dehydrogenase [14] [12].

Comparative genomic analysis reveals that these gene clusters exhibit significant structural diversity while maintaining functional conservation [11] [15]. The presence of transposases and integrases within the kpi locus suggests that this cluster evolved through horizontal gene transfer events and remains in an active state of reorganization [11]. This genetic plasticity allows bacterial communities to rapidly adapt to new environmental conditions and exploit emerging carbon sources [11] [15].

The regulatory mechanisms controlling these gene clusters involve complex transcriptional control systems that respond to substrate availability and nitrogen limitation [16]. The genes are typically organized in operons that allow coordinated expression of the entire catabolic pathway [14] [15]. In some cases, such as the pyr cluster, the genes are under the control of transcriptional activators that respond to specific environmental signals [14] [12].

The evolutionary significance of these gene clusters extends beyond individual bacterial species, as they represent modular genetic units that can be transferred between different bacterial hosts [17] [18]. This modularity allows for the rapid evolution of new catabolic capabilities and the expansion of bacterial metabolic diversity in response to environmental challenges [17] [15]. The presence of pseudogenes within some clusters indicates ongoing evolutionary processes that continue to shape the genetic architecture of these systems [11].

Flavin-Dependent Monooxygenase Systems in Biotransformation

Flavin-dependent monooxygenases constitute a diverse family of enzymes that catalyze the oxidative transformation of organic substrates through the incorporation of molecular oxygen [5] [6]. These enzymes play crucial roles in biotransformation processes, particularly in the metabolic conversion of nitrogen-containing heterocycles such as 4-hydroxypyridazine derivatives [19] [20].

The classification of flavin-dependent monooxygenases is based on their structural organization and cofactor requirements [5] [21]. Single-component systems contain both the monooxygenase and reductase activities within a single polypeptide chain, while two-component systems consist of separate monooxygenase and reductase proteins [5] [6]. Group A monooxygenases are characterized by their mobile flavin cofactor that adopts distinct conformational states during the catalytic cycle [19] [21]. Group B monooxygenases exhibit dual binding sites for flavin adenine dinucleotide and reduced nicotinamide adenine dinucleotide phosphate [21].

Table 3: Flavin-Dependent Monooxygenase Systems in Biotransformation

| System Type | Example Enzyme | Cofactor Binding | Reaction Mechanism | Oxygen Incorporation | Substrate Specificity |

|---|---|---|---|---|---|

| Single-component FAD-dependent | KpiA | FAD tightly bound | Direct hydroxylation | One oxygen atom from O2 | Highly specific for 4-HP |

| Two-component FAD-dependent | PyrA/PyrE | FAD + separate reductase | Ring cleavage via C4a-hydroperoxyflavin | One from O2, one from H2O | Pyridine, 2-methylpyridine |

| Group A FAD-dependent | NicC | FAD mobile (OUT/IN conformations) | Decarboxylative hydroxylation | One oxygen atom from O2 | Specific for 6-HNA |

| Group B FAD-dependent | SidA | FAD + NADPH dual binding | N-hydroxylation | One oxygen atom from O2 | Ornithine, lysine (lower) |

The catalytic mechanism of these enzymes involves a sophisticated interplay between the flavin cofactor and the substrate molecule [6] [10]. The process begins with the reduction of flavin adenine dinucleotide by reduced nicotinamide adenine dinucleotide or its phosphate derivative through hydride transfer [8] [9]. The reduced flavin subsequently reacts with molecular oxygen to form a 4a-hydroperoxyflavin intermediate, which represents the active oxygenating species [6] [7].

Recent crystallographic studies have revealed the structural basis for the catalytic mechanism of flavin-dependent monooxygenases [19] [22]. The mobile flavin cofactor adopts multiple conformational states during the catalytic cycle, including the classical "out" and "in" positions, as well as a newly discovered "sliding" conformation that exists as an intermediate state [19]. This conformational flexibility is essential for proper substrate binding, cofactor reduction, and oxygen activation [19] [21].

The substrate specificity of flavin-dependent monooxygenases is determined by the architecture of the active site and the positioning of key amino acid residues [10] [6]. The enzyme-substrate interaction involves multiple hydrogen bonding networks and hydrophobic contacts that ensure proper substrate orientation for hydroxylation [10]. The regioselectivity of the hydroxylation reaction is controlled by the positioning of the 4a-hydroperoxyflavin intermediate relative to the substrate molecule [6] [10].

Biotransformation applications of these enzymes extend beyond natural metabolic pathways to include industrial biocatalysis and pharmaceutical synthesis [5] [20]. The enzymes demonstrate remarkable versatility in catalyzing hydroxylation, epoxidation, and halogenation reactions under mild conditions [5]. The ability to control reaction selectivity and minimize side product formation makes these enzymes attractive candidates for green chemistry applications [5] [20].

The electron transfer mechanism in flavin-dependent monooxygenases involves a complex series of redox reactions that couple substrate oxidation to oxygen reduction [8] [23]. The flavin cofactor serves as both an electron acceptor from the reduced nicotinamide adenine dinucleotide and an electron donor to molecular oxygen [8]. This dual role requires precise coordination of the cofactor binding and release cycles to prevent uncoupling of the oxidation and oxygenation reactions [9] [21].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Dates

Explore Compound Types